4-Hydroxybenzylamine
Overview
Description
4-Hydroxybenzylamine, also known as tyramine and p-hydroxyphenethylamine, is a white or off-white or light green solid . It was originally isolated from ergot alkaloids and decomposed animal tissues and is an important synthetic drug intermediate . It is also known to show competitive inhibition on GABA transaminase with respect to GABA .
Synthesis Analysis
This compound’s reaction with formaldehyde has been analyzed in a study . Computational calculations established that this compound forms dimers in solution by O–H/N hydrogen bonds; such dimers are stabilised by p-stacking interactions . These cyclic dimers’ formation led to obtaining a 12-atom azacyclophane through this compound’s reaction with formaldehyde .
Chemical Reactions Analysis
This compound’s intermolecular interactions and their possible influence on the course of this compound’s reaction with formaldehyde are analyzed . Computational calculations established that this compound forms dimers in solution by O–H/N hydrogen bonds; such dimers are stabilised by p-stacking interactions .
Physical and Chemical Properties Analysis
This compound has a melting point of 123-128 °C and a predicted boiling point of 262.4±15.0 °C . It has a predicted density of 1.141±0.06 g/cm3 . It is slightly soluble in DMSO and water when heated .
Scientific Research Applications
Dietary Source and Metabolic Pathway
4-Hydroxybenzylamine (4-HOBA) is synthesized by plants like Sinapis alba (white mustard) and can be considered a dietary source of bioactive compounds. A metabolic pathway for the formation of 4-HOBA in S. alba plants involves l-glutamine as an ammonia donor and 4-hydroxybenzyl carbocation, a product from sinalbin hydrolysis (Frandsen et al., 2020).
Enzyme Inhibition
4-Hydroxybenzaldehyde derivatives, including this compound (HBM), have been examined as inhibitors for GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH). They display competitive inhibition of these enzymes, suggesting potential as lead compounds for novel GABA-T inhibitors (Tao et al., 2006).
Cardiovascular and Neurological Applications
4-HOBA has been explored in the context of cardiovascular diseases. A study found that 4-HOBA, a less reactive isomer of 2-HOBA, was ineffective against myocardial infarction-induced injury, suggesting specificity in isomer activity (Guo et al., 2022).
Biosynthesis from L-tyrosine
Metabolic engineering has been used to synthesize 4-hydroxybenzyl alcohol, a precursor for gastrodin biosynthesis, from L-tyrosine in Escherichia coli. This method shows promise for producing 4-hydroxybenzyl alcohol economically and efficiently (Xu et al., 2022).
Chemotherapeutic Bystander Effects
This compound is a key metabolite in generating bystander effects in gene-directed enzyme-prodrug therapy for tumors. It is one of the cytotoxic extracellular metabolites that contribute to this effect (Helsby et al., 2004).
Neuroprotective and Antioxidant Effects
4-Hydroxybenzyl alcohol (4-HBA), found in Gastrodia elata Blume, exhibits anti-inflammatory, anti-oxidative, and anti-zinc-toxic effects inthe postischemic brain. Studies have shown that 4-HBA can suppress H2O2-induced astrocyte cell death and upregulate anti-oxidative genes like HO-1, NQO1, and GCLM. It also activates signaling pathways like ERK and Akt in astrocytes, suggesting a role in neuroprotection and brain disease prevention (Luo et al., 2017).
Hemoglobin Adduct Formation
Humans are exposed to electrophiles from various sources, and 4-hydroxybenzyl adducts have been found in hemoglobin. These adducts form at multiple nucleophilic sites within hemoglobin and are likely sourced from para-quinone methide, indicating potential biomarkers for human exposure to electrophilic compounds (Rajczewski et al., 2021).
Biotechnological Applications
4-Hydroxybenzoic acid (4-HBA), closely related to 4-HOBA, serves as an intermediate for several value-added bioproducts in food, cosmetics, pharmacy, and other industries. Synthetic biology and metabolic engineering have enabled the biosynthesis of 4-HBA and its derivatives for various industrial applications (Wang et al., 2018).
Transaminase Activity Assessment
In biochemical research, this compound has been used as an amine donor in assays to assess the activity of amine transaminases (ATAs), which are crucial in biocatalysis and enzyme engineering. This demonstrates its utility in the development and screening of enzyme functionality (Czarnievicz et al., 2022).
Safety and Hazards
4-Hydroxybenzylamine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
Biochemical Analysis
Biochemical Properties
4-Hydroxybenzylamine has been found to form dimers in solution through O–H⋯N hydrogen bonds, and these dimers are stabilized by π-stacking interactions
Molecular Mechanism
Its ability to form dimers through hydrogen bonding and π-stacking interactions suggests that it may exert its effects at the molecular level through these interactions . These could potentially include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Given its chemical structure and potential to form dimers, it is plausible that this compound could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
4-(aminomethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJDUEKERVZLLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219872 | |
Record name | 4-Hydroxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxybenzylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032578 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
696-60-6 | |
Record name | 4-Hydroxybenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=696-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxybenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 696-60-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00219872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-aminomethyl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXYBENZYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J7F85B7BI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Hydroxybenzylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032578 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
114 - 115 °C | |
Record name | 4-Hydroxybenzylamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032578 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.